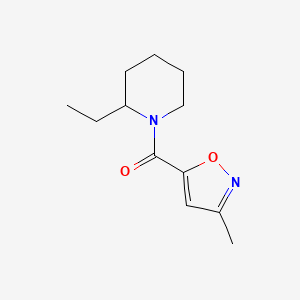
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide, also known as L-765,314, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It has been extensively studied for its potential therapeutic applications in various psychiatric disorders.
Mechanism of Action
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide acts by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By blocking the reuptake of serotonin, this compound increases the levels of serotonin in the synaptic cleft, which leads to an improvement in mood and reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which leads to an improvement in mood and reduction in anxiety. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide in lab experiments is that it is a selective serotonin reuptake inhibitor, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of using this compound in lab experiments is that it has a relatively short half-life, which makes it difficult to maintain consistent levels of the compound in the bloodstream.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide. One direction is to investigate its potential therapeutic applications in other psychiatric disorders such as bipolar disorder and schizophrenia. Another direction is to study its effects on other neurotransmitter systems such as dopamine and norepinephrine. Additionally, future research could focus on developing more potent and selective serotonin reuptake inhibitors based on the structure of this compound.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide involves the reaction of 2,3-dihydro-1H-indene with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified by column chromatography.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It has been shown to be a potent and selective inhibitor of serotonin reuptake, which is believed to be the underlying mechanism of action for its antidepressant and anxiolytic effects.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2,3)13(16)15-12-9-8-10-6-4-5-7-11(10)12/h4-7,12H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEJOGQZFKOPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)


methanone](/img/structure/B7478263.png)



![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)
![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)